molecular formula C4H5NO2S2 B1228510 2-Thioxothiazolidine-4-carboxylic acid CAS No. 20933-67-9

2-Thioxothiazolidine-4-carboxylic acid

Cat. No. B1228510
CAS RN: 20933-67-9
M. Wt: 163.2 g/mol
InChI Key: SQUOCHQOQMZGQP-UHFFFAOYSA-N
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Description

2-Thioxothiazolidine-4-carboxylic acid has been highlighted in scientific research for its potential as an indicator for occupational exposure to harmful substances such as carbon disulfide. Studies have developed methodologies for its detection and quantification, reflecting its importance in occupational health and safety (Thienpont et al., 1990; Amarnath et al., 2001).

Synthesis Analysis

The synthesis of 2-thioxothiazolidine-4-carboxylic acid and its derivatives has been explored in several studies. Notably, Boettcher and Meister (1985) described a safe and efficient synthesis method that avoids the use of hazardous materials like phosgene, offering a more practical approach for producing this compound (Boettcher & Meister, 1985).

Molecular Structure Analysis

The molecular structure of 2-thioxothiazolidine-4-carboxylic acid has been thoroughly investigated, with studies revealing its crystal structure and detailing the conformation of the thiazolidine ring (Ramasubbu & Parthasarathy, 2009; Loscalzo et al., 1973). These insights are crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions and Properties

2-Thioxothiazolidine-4-carboxylic acid participates in various chemical reactions, serving as a precursor or intermediate in the synthesis of more complex molecules. Its reactivity has been leveraged in the creation of novel compounds with potential biological activity (Refouvelet et al., 1994; Credico et al., 2011).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of 2-thioxothiazolidine-4-carboxylic acid were not identified, research into its synthesis and structural analysis implies that its physical characteristics are conducive to its role in various chemical reactions and potential applications in materials science.

Chemical Properties Analysis

The chemical properties of 2-thioxothiazolidine-4-carboxylic acid, such as its reactivity with other compounds and its role in synthesizing derivatives with antimicrobial activity, are of particular interest (Alhameed et al., 2019). Its ability to undergo specific reactions underlines its utility in medicinal chemistry and pharmacology, beyond the scope of occupational health.

Scientific Research Applications

Application in Pulmonary Disorders

Field : Medical Science - Pulmonary Disorders

Methods of Application : In a long-term exposure murine model of allergic airway disease, TTCA or α-lipoic acid (LA) was administered to evaluate its effects on airway remodeling .

Results : Administration of TTCA or LA reduced features of asthma, including airway remodeling. This was accompanied by suppression of transforming growth factor-β1, vascular endothelial growth factor, and T-helper 2 cytokines .

Application in Toxicology

Field : Toxicology

Methods of Application : An improved method for the determination of TTCA in urine was developed, which involved the addition of tetrahydro-2-thioxo-2H-1,3-thiazine-4-carboxylic acid as an internal standard, purification on an Oasis HLB solid-phase extraction column, and analysis by HPLC with UV detection .

Results : A novel urinary metabolite of CS2 was recognized during the analysis. The new metabolite demonstrated a dose response, was present at approximately 30% the level of TTCA, and was characterized to be 2-thioxothiazolidin-4-ylcarbonylglycine (TTCG) .

Application in Ocular Delivery

Field : Pharmaceutical Sciences

Methods of Application : Chitosan nanoparticles loaded with TTCA were formulated by the ionic gelation method. The in vitro release of TTCA from the nanoparticles was quantified over 96 hours .

Results : The nanoparticles were found to be uniform in shape and well dispersed with an average size of 153 nm. The permeation of TTCA through excised bovine cornea was measured, with a lag time of 0.2 hours and a flux of 3.05 μg/cm² per hour .

Application in Organic Synthesis

Field : Organic Chemistry

Methods of Application : The specific methods of application can vary widely depending on the particular synthesis or modification process. They can be involved in various organic reactions, such as substitution, elimination, oxidation, coupling, etc .

Results : The outcomes of these applications can also vary widely, resulting in a range of different organic compounds or modified materials .

Application in Hypoxia-Inducible Signaling

Field : Medical Science - Hypoxia-Inducible Signaling

Methods of Application : In a long-term exposure murine model of allergic airway disease, TTCA was administered to evaluate its effects on ROS-related hypoxia-inducible signaling .

Results : Administration of TTCA reduced features of asthma, including airway remodeling. This was accompanied by suppression of nuclear factor-κB (NF-κB), nuclear factor erythroid 2p45-related factor-2 (Nrf2), and hypoxia-inducible factor (HIF)-1α, and HIF-2α .

Application in Nanoparticle Surface Modification

Field : Nanotechnology

Methods of Application : The specific methods of application can vary widely depending on the particular synthesis or modification process. They can be involved in various organic reactions, such as substitution, elimination, oxidation, coupling, etc .

Results : The outcomes of these applications can also vary widely, resulting in a range of different organic compounds or modified materials .

properties

IUPAC Name

2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUOCHQOQMZGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943223
Record name Thiazolidine-2-thione-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thioxothiazolidine-4-carboxylic acid

CAS RN

20933-67-9, 98169-56-3
Record name Thiazolidine-2-thione-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20933-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thioxo-4-thiazolidinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020933679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolidine-2-thione-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Raphanusamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041280
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Sodium hydroxide (40 g, 1.0 mol), cysteine hydrochloride hydrate (50 g, 0.285 mol) and carbon disulfide (30 g, 0.4 mol) were added in that order to 200 ml water at room temperature. This mixture was stirred for 24 hours. At the end of this period, the reaction mixture was acidified to pH 6 with hydrochloric acid and evaporated to yield a yellow foam. Trituration of this foam with concentrated hydrochloric acid caused crystallization to occur. The white solid thus obtained was recrystallized from 6 N hydrochloric acid to yield 12.2 g (21.2%) of 4-carboxythiazolidine-2-thione, m.p. 183°-184°C with decomposition.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134
Citations
V Amarnath, K Amarnath - Talanta, 2002 - Elsevier
… to a very stable derivative, 2-thioxothiazolidine-4-carboxylic acid, which is not formed by thiols or … to 5,5-dimethyl-2-thioxothiazolidine-4-carboxylic acid. The method is also applicable to …
Number of citations: 58 www.sciencedirect.com
V Amarnath, K Amarnath, DG Graham… - Chemical Research …, 2001 - ACS Publications
… A new method is reported for the analysis of 2-thioxothiazolidine-4-carboxylic acid (TTCA) in urine that is amenable to automation and provides greatly simplified chromatograms. The …
Number of citations: 19 pubs.acs.org
C Cox, SSQ Hee - Journal of Chromatography B: Biomedical Sciences …, 1996 - Elsevier
… 2-Thiothiazolidine-4-carboxylic acid (TTCA; 2thioxothiazolidine-4-carboxylic acid; thiazolidine-2thione-4-carboxylic acid; raphanusamic acid) is a urinary metabolite produced in …
Number of citations: 9 www.sciencedirect.com
LM Thienpont, GC Depourcq, HJ Nelis… - Analytical …, 1990 - ACS Publications
… purity of 2-thioxothiazolidine-4-carboxylic acid detected in … Typical 2-thioxothiazolidine-4-carboxylic acid levels In … urinary CS2 metabolite 2-thioxothiazolidine-4-carboxylic acid (TTCA) (1…
Number of citations: 13 pubs.acs.org
AJ Dobson, RE Gerkin - Acta Crystallographica Section C: Crystal …, 1998 - scripts.iucr.org
The title acid, C4H5NO2S2, crystallized in the non-centrosymmetric space group P212121 with one molecule as the asymmetric unit. Two hydrogen bonds occur, namely, N—H⋯O, with …
Number of citations: 3 scripts.iucr.org
C Cox, SS Que Hee, DW Lynch - Toxicology and industrial …, 1996 - journals.sagepub.com
… Liquid chromatographic determination of 2-thioxothiazolidine-4-carboxylic acid isolated from urine by affinity chromatography on organomercurial agarose gel." Anal. Chem. …
Number of citations: 11 journals.sagepub.com
H HUANG, Y Li, X HU, Q TIAN, M LANG… - Chinese Journal of …, 1995 - sioc-journal.cn
… (R)-2-Thioxothiazolidine-4-carboxylic acid was stereospecifically prepared from L-cysteine … esters of (R)-2-thioxothiazolidine-4-carboxylic acid were synthesized by direct esterification …
Number of citations: 3 sioc-journal.cn
JF Jiang, WL Song, YP Liu, JP Liu… - … wei Sheng zhi ye Bing za …, 2022 - europepmc.org
… Objective: To establish a high performance liquid chromatography method for the determination of 2-thioxothiazolidine-4-carboxylic acid (TTCA) in urine. Methods: After acidification …
Number of citations: 2 europepmc.org
P Simon, T Nicot, M Dieudonne - International archives of occupational …, 1994 - Springer
… Thienpont LM, Depourcq GC, Nelis HJ, De Leenheer AP ( 1990) Liquid chromatographic determination of 2-thioxothiazolidine4-carboxylic acid isolated from urine by affinity …
Number of citations: 40 link.springer.com
MY Lee, Y Hong - 대한직업환경의학회학술대회논문집, 2011 - dbpia.co.kr
Analytical method of TTCA(2-thioxothiazolidine-4-carboxylic acid) in urine for biological monitoring of carbon disulfide - 대한직업환경의학회 학술대회 논문집 - 대한직업환경의학회 …
Number of citations: 0 www.dbpia.co.kr

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